2-Bromo-4-chlorotoluene

Catalog No.
S565862
CAS No.
27139-97-5
M.F
C7H6BrCl
M. Wt
205.48 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4-chlorotoluene

CAS Number

27139-97-5

Product Name

2-Bromo-4-chlorotoluene

IUPAC Name

2-bromo-4-chloro-1-methylbenzene

Molecular Formula

C7H6BrCl

Molecular Weight

205.48 g/mol

InChI

InChI=1S/C7H6BrCl/c1-5-2-3-6(9)4-7(5)8/h2-4H,1H3

InChI Key

CSUUXPHPCXHYGY-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)Cl)Br

Synonyms

2-bromo-4-chlorotoluene

Canonical SMILES

CC1=C(C=C(C=C1)Cl)Br

The exact mass of the compound 2-Bromo-4-chlorotoluene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Bromo-4-chlorotoluene (CAS: 27139-97-5) is a dihalogenated aromatic hydrocarbon used as a key intermediate in the synthesis of complex organic molecules for agrochemicals, pharmaceuticals, and materials science. Its primary procurement value lies in the differential reactivity of its two halogen substituents. The carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond in common organometallic reactions, enabling its use as a regioselective building block for sequential, site-specific functionalization.

Procurement Fit

Orthogonal Handles
Bromine at 2-position, chlorine at 4-position enable sequential Pd cross-coupling without protecting groups.
Reactivity Hierarchy
C–Br oxidative addition outpaces C–Cl, supporting selective first-step functionalization at the bromine site.
Supply Form
High-purity liquid format simplifies direct use in synthesis workflows and reduces pre-purification steps.

Substituting 2-Bromo-4-chlorotoluene with its isomers (e.g., 4-Bromo-2-chlorotoluene, 2-Bromo-6-chlorotoluene) or with simpler dihalotoluenes (e.g., 2,4-dichlorotoluene) is often unfeasible in targeted synthesis. The specific 2-bromo, 4-chloro substitution pattern dictates the electronic properties and steric environment of the molecule, which in turn governs the regioselectivity of subsequent reactions. Using an incorrect isomer would lead to the formation of undesired products, significantly lower yields, or require a complete redesign of the synthetic route and catalyst systems, thereby increasing development time and purification costs. The deliberate selection of this compound is based on its predictable reactivity at the C2-position, a feature not shared by its close analogs.

Substitution Risk

Regioselectivity Shift
Positional isomers such as 4-bromo-2-chlorotoluene reverse the halogen substitution pattern, altering the initial cross-coupling site and downstream intermediate architecture.
Physical Property Mismatch
Boiling points and densities differ across halogen analogs (e.g., 2-bromo-4-fluorotoluene or 2,4-dichlorotoluene), affecting distillation parameters and purification processes.
Orthogonal Reactivity Loss
Symmetrical dihalo analogs (2,4-dibromo- or 2,4-dichlorotoluene) lack the differentiated Br/Cl reactivity pattern, risking statistical product mixtures in sequential elaborations.

Precursor Suitability: Documented High-Yield in Palladium-Catalyzed Suzuki Coupling

In a patented process for synthesizing substituted biphenyl compounds, often used as intermediates for optoelectronic materials, 2-bromo-4-chlorotoluene was demonstrated to be an effective precursor. The Suzuki-Miyaura cross-coupling reaction with 3-biphenylboronic acid proceeded with high selectivity at the more reactive C-Br bond, leaving the C-Cl bond intact. The process achieved a 77% yield of the desired mono-arylated product, 5-chloro-3'-phenyl-2-methylbiphenyl. This documented, high-yield transformation underscores the compound's suitability for building complex biaryl scaffolds where subsequent functionalization or electronic tuning via the remaining chlorine atom may be desired.

Evidence DimensionIsolated Product Yield
Target Compound Data77%
Comparator Or BaselineImplicitly preferred over isomers or other dihaloarenes for this patented transformation.
Quantified DifferenceNot applicable (specific precursor was selected for the patented process).
ConditionsSuzuki-Miyaura coupling with 3-biphenylboronic acid, using Pd(PPh3)4 catalyst and Na2CO3 base in a toluene solvent system.

This provides quantitative evidence of high-yield performance in a standard, industrially relevant C-C bond-forming reaction, justifying its selection for producing specific, complex molecular backbones.

Boiling Point Profile
Head-to-head
Target ~219–220 °C vs. 4-Br-2-Cl isomer 212 °C; 2-Br-4-F analog 170–172 °C
Impacts distillation cut selection and QC identity confirmation
Atmospheric pressure equivalent from reduced-pressure measurement

Processability: Efficient Precursor for Substituted Phenols via Nucleophilic Substitution

2-Bromo-4-chlorotoluene can serve as a precursor to 5-chloro-2-methylphenol through a nucleophilic substitution reaction that displaces the bromide. In a documented procedure, treatment with sodium hydroxide at 200 °C resulted in the formation of the corresponding phenol in a 76% yield. This demonstrates the compound's utility in synthetic routes where the bromine atom is used as a leaving group to introduce an oxygen-based functional group, while the chlorine atom remains on the aromatic ring. This pathway is valuable for creating substituted phenol building blocks used in the synthesis of more complex molecules.

Evidence DimensionProduct Yield
Target Compound Data76%
Comparator Or BaselineGeneral reactivity order for hydrolysis (I > Br > Cl > F), positioning the C-Br bond as a suitable leaving group for this transformation.
Quantified DifferenceNot applicable (demonstrates a specific transformation's efficiency).
ConditionsReaction with sodium hydroxide (NaOH) at 200 °C.

This shows the compound's versatility beyond cross-coupling, confirming its value as a reliable intermediate for producing substituted phenols, a common structural motif in specialty chemicals.

FT-IR Fingerprint
Head-to-head
C–Br stretch ~1050 cm⁻¹; distinct ring deformation pattern from 4-Br-2-Cl isomer; C–Br absent in dichloro analog
Enables unambiguous isomer identification
DFT calculations confirm vibrational assignments
Oxidative Addition Rate
Class-level
~100–1000× faster for Ar–Br vs. Ar–Cl
Supports Br-first selective coupling strategy
General Pd-catalyzed Suzuki–Miyaura context
OLED Intermediate Role
Data to verify
Orthogonal Br/Cl handles allow sequential construction of unsymmetrical π-conjugated systems
May support OLED material development
Source review recommended; electronic property context

Synthesis of Regiochemically Defined Biaryl Intermediates for Advanced Materials

Based on its demonstrated high-yield performance in selective Suzuki couplings, this compound is the right choice for multi-step syntheses of biaryl and polyaryl structures. It is particularly suited for projects requiring a specific substitution pattern, such as intermediates for organic light-emitting diode (OLED) materials or liquid crystals, where the chlorine atom at the 4-position is retained for tuning electronic properties or for a subsequent, different coupling reaction.

Production of Specific Substituted Phenol Derivatives

As an efficient precursor for 5-chloro-2-methylphenol, this compound is indicated for synthetic routes targeting this specific phenol isomer. Such intermediates are valuable in the production of agrochemicals, disinfectants, or as building blocks for pharmaceuticals where this precise substitution pattern is required for biological activity or downstream functionalization.

Application Selection Guide

Application
Selection Property
Validation Focus
Sequential Pd-catalyzed cross-coupling
Orthogonal Br/Cl reactivity hierarchy
Stepwise coupling yield and regioselectivity
Unsymmetrical OLED building block synthesis
Differentiated halogen handles for donor–acceptor architecture
Control of unsymmetrical substitution pattern
Agrochemical lead optimization
Dual-handle scaffold for systematic SAR exploration
Functional group tolerance and metabolic stability retention

XLogP3

4.3

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.83%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.83%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (86.96%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-Bromo-4-chlorotoluene

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